molecular formula C4H9NO2 B022466 L-Aminobutyric Acid-d3 CAS No. 929202-07-3

L-Aminobutyric Acid-d3

Cat. No. B022466
CAS RN: 929202-07-3
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-SRQSVDBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aminobutyric acid-d3 (L-Abu-d3) is an important molecule in the field of biochemistry. It is a derivative of the amino acid L-alanine, and is commonly used in laboratory experiments due to its unique properties.

Scientific Research Applications

Biosensors for D-Amino Acids Detection

The development of biosensors for detecting D-amino acids, including the deuterated forms of amino acids, has significant implications in food safety, human health, and neurological research. These biosensors aim to provide rapid and selective determination of D-amino acids, surpassing traditional analytical methods like gas chromatography and HPLC in efficiency. The research underscores the potential of biosensors in exploring the biological functions and neurological roles of D-amino acids, which are pivotal for understanding various metabolic processes and developing diagnostic tools (Rosini, D’Antona, & Pollegioni, 2020).

γ-Aminobutyric Acid Production Through Microbial Processes

The microbial biosynthesis of GABA is explored as an eco-friendly and efficient alternative to chemical synthesis. The use of specific microbial strains under optimized conditions can significantly enhance GABA production, offering a sustainable method for producing this compound for food and pharmaceutical applications. This approach not only addresses the growing demand for GABA but also contributes to the development of health-beneficial products enriched with this compound (Dahiya, Manuel, & Nigam, 2021).

GABA's Multifunctional Role in Plant Stress Responses

In plants, GABA accumulation in response to stress and its regulatory role in growth and development highlight its significance beyond the animal nervous system. Research indicates that GABA participates in various plant biological pathways, including stress adaptation and signaling processes. This multifunctionality suggests that GABA acts as both a metabolite and a signaling molecule, contributing to plant resilience against environmental challenges and offering insights into plant metabolism and stress management strategies (Seifikalhor et al., 2019).

GABA's Involvement in Neurological and Psychiatric Disorders

The role of GABA in the central nervous system, particularly its function as an inhibitory neurotransmitter, has profound implications for understanding and treating neurological and psychiatric disorders. Alterations in GABAergic signaling are associated with conditions such as schizophrenia, Alzheimer's disease, depression, and anxiety. The exploration of GABA levels in blood as potential biomarkers for these disorders underscores the importance of GABAergic dysfunction in the pathophysiology of mental health conditions and highlights the potential of targeting GABAergic pathways for therapeutic interventions (Murtas & Pollegioni, 2021).

Safety and Hazards

L-Aminobutyric Acid-d3 may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Biochemical Analysis

Biochemical Properties

L-Aminobutyric Acid-d3 is involved in several biochemical reactions. It is known to be a receptor antagonist .

Cellular Effects

It is known that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between excitation and inhibition of neural networks . It is also involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants .

Molecular Mechanism

It is known that GABA, a related compound, is synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as substrate . This suggests that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

It is known that GABA levels were significantly lower on the epileptic side than in the contralateral side in patients on the mesial temporal lobe .

Dosage Effects in Animal Models

It is known that GABA, a related compound, has physiological and immunity functions in animals .

Metabolic Pathways

It is known that GABA, a related compound, is involved in the GABA shunt and critical enzymes involved in its synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. It is known that pregabalin, a ligand of the α2δ subunit of voltage-gated calcium channels, crosses the blood-brain barrier (BBB) in spite of its low lipophilicity. This suggests that this compound may have a similar transport and distribution mechanism .

Subcellular Localization

It is known that mRNAs are not distributed homogeneously throughout cells but are localized in specific cellular compartments .

properties

IUPAC Name

(2S)-2-amino-4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-SRQSVDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474892
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929202-07-3
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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